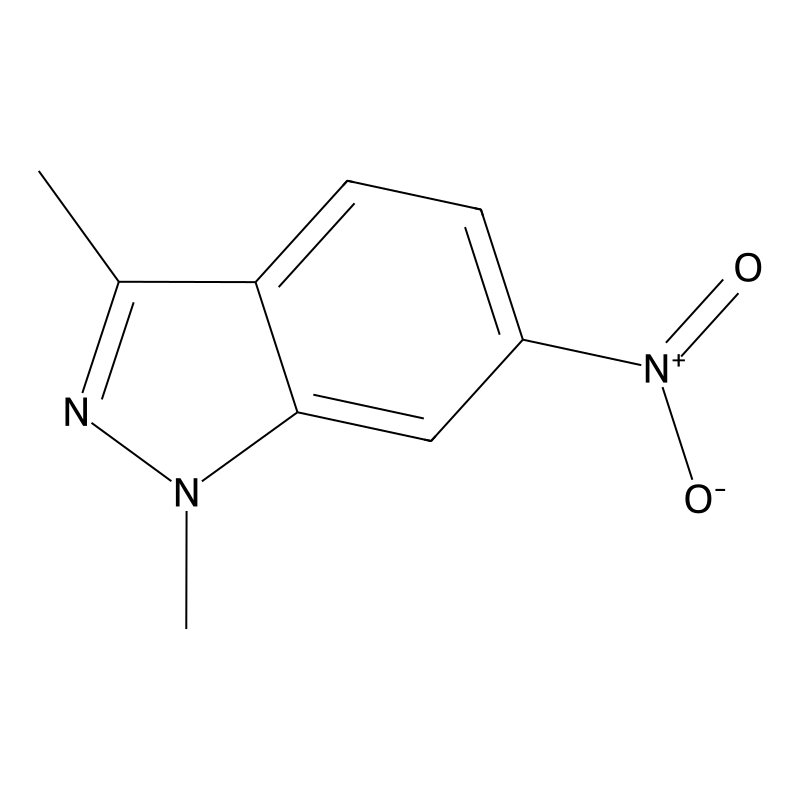

1,3-Dimethyl-6-nitro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

1,3-Dimethyl-6-nitro-1H-indazole (DMNI) is an organic compound belonging to the class of indazole derivatives. Scientists are exploring its potential applications in various fields, including medicinal chemistry and materials science [].

Medicinal Chemistry

Research suggests that DMNI may possess interesting biological properties, including:

- Antimicrobial activity: Studies have investigated the potential of DMNI to fight against certain bacterial and fungal strains [].

- Anti-inflammatory activity: Some research suggests DMNI may have properties that could reduce inflammation [].

- Anticancer properties: In-vitro studies have explored the effects of DMNI on some cancer cell lines [].

1,3-Dimethyl-6-nitro-1H-indazole is a nitrogen-containing heterocyclic compound characterized by its unique indazole structure. The molecular formula for this compound is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol. The compound features a planar structure with significant nitrogen and carbon atoms contributing to its chemical properties. The presence of a nitro group at the 6-position and two methyl groups at the 1 and 3 positions of the indazole ring enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

The biological activity of 1,3-dimethyl-6-nitro-1H-indazole has been explored primarily in pharmacological contexts. Compounds containing indazole moieties are known for their diverse biological effects, including anti-inflammatory and anti-cancer properties. Research indicates that derivatives of this compound may exhibit significant inhibition against various cancer cell lines, making them potential candidates for drug development . Moreover, the nitro group may enhance its interaction with biological targets.

The synthesis of 1,3-dimethyl-6-nitro-1H-indazole typically involves several steps:

- Starting Materials: The synthesis begins with 3-methyl-6-nitro-1H-indazole.

- Reagents: Dimethyl carbonate and triethylene diamine are used as reagents.

- Reaction Conditions: The reaction is carried out in dimethylformamide at elevated temperatures (around 353 K) for several hours.

- Isolation: After completion, the mixture is cooled and filtered to yield a mixture of isomers, from which 1,3-dimethyl-6-nitro-1H-indazole can be purified using silica gel column chromatography .

1,3-Dimethyl-6-nitro-1H-indazole finds applications primarily in pharmaceutical research due to its potential therapeutic properties. It serves as an intermediate in the synthesis of various bioactive compounds and drugs. Its derivatives are being studied for their roles in treating conditions such as cancer and inflammation . Furthermore, its unique structure allows it to be utilized in material science for developing new organic materials.

Studies on the interactions of 1,3-dimethyl-6-nitro-1H-indazole with biological molecules have shown promising results. Interaction studies often focus on its binding affinity to specific receptors or enzymes involved in disease processes. For instance, research has indicated that this compound may interact effectively with certain kinases implicated in cancer pathways, suggesting its potential as an inhibitor . Understanding these interactions is crucial for designing targeted therapies.

Several compounds share structural similarities with 1,3-dimethyl-6-nitro-1H-indazole. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-6-nitroindazole | One methyl group at position 1 | Lower lipophilicity compared to 1,3-dimethyl derivative |

| 2-Methyl-6-nitroindazole | Methyl group at position 2 | Different biological activity profile |

| 5-Nitroindazole | Nitro group at position 5 | Known for antimicrobial properties |

| Indazole | Base structure without substitutions | Less reactive than substituted derivatives |

The uniqueness of 1,3-dimethyl-6-nitro-1H-indazole lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds .

This detailed exploration highlights the significance of 1,3-dimethyl-6-nitro-1H-indazole within chemical and biological contexts, paving the way for future research and application development.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1,3-dimethyl-6-nitro-1H-indazole exhibits characteristic signals that confirm the structural features of this heterocyclic compound. In deuterated dimethyl sulfoxide solvent, the aromatic proton resonances appear in the downfield region, with the most distinctive signal being the H-7 proton at chemical shift 8.78 parts per million as a singlet [1]. The H-3 proton resonates at 8.34 parts per million as a singlet, while the H-4 proton appears at 8.03 parts per million as a doublet with a coupling constant of 8.8 hertz [1]. The H-5 proton manifests as a doublet of doublets at 7.99 parts per million with coupling constants of 8.8 and 1.5 hertz, reflecting its position between two other aromatic protons [1].

The methyl substituents provide additional structural confirmation through their characteristic chemical shift patterns. The methyl groups attached to nitrogen atoms in indazole derivatives typically exhibit distinct chemical environments, with the N1-methyl group appearing at approximately 4.0-4.2 parts per million and the 3-methyl group resonating around 2.6-2.8 parts per million [2] [3]. This differentiation arises from the varying electronic environments created by the nitrogen atoms and the aromatic ring system.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural identification through characteristic carbon resonances. The most significant signals include the C-6 carbon bearing the nitro group at 145.9 parts per million, reflecting the deshielding effect of the electron-withdrawing nitro substituent [1]. The quaternary C-7a carbon appears at 137.6 parts per million, while the C-3 aromatic carbon resonates at 134.0 parts per million [1].

The carbon framework analysis reveals that C4 and C5 carbons typically appear around 120-121 parts per million, with C6 displaying chemical shifts near 126 parts per million in related indazole derivatives [3]. The C7 carbon represents the most shielded aromatic carbon, appearing at approximately 108-109 parts per million, while the quaternary carbons C3a and C7a exhibit different chemical shifts, with C7a at higher frequency (139 parts per million) compared to C3a (123-125 parts per million) [3].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1,3-dimethyl-6-nitro-1H-indazole reveals characteristic absorption bands that confirm the presence of key functional groups. The nitro group displays strong absorption bands at approximately 1520-1530 and 1350-1360 reciprocal centimeters, corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations, respectively [4]. Additional characteristic bands include nitrogen-hydrogen stretching at 3296 reciprocal centimeters and carbonyl stretching at 1734 reciprocal centimeters [4].

The aromatic carbon-carbon stretching vibrations appear in the 1600-1450 reciprocal centimeters region, while carbon-hydrogen bending modes manifest around 1421 reciprocal centimeters [4]. The fingerprint region below 1300 reciprocal centimeters contains numerous bands characteristic of the indazole ring system and substitution pattern.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of nitroindazole derivatives. Electrospray ionization mass spectrometry typically yields a molecular ion peak at m/z 192 [M+H]⁺, corresponding to the protonated molecular ion [5]. The base peak often corresponds to the molecular ion, indicating the inherent stability of the indazole ring system under ionization conditions.

Fragmentation patterns commonly observed include loss of the nitro group (loss of 46 mass units) and subsequent aromatic ring fragmentations. The presence of methyl substituents may lead to characteristic losses of 15 mass units (methyl radicals) under electron impact ionization conditions.

Thermodynamic and Kinetic Stability

Thermodynamic Stability Assessment

The thermodynamic stability of 1,3-dimethyl-6-nitro-1H-indazole is influenced by several structural factors, including the electron-withdrawing nitro group and the methylation pattern on the indazole ring system. Thermodynamically, N1-substituted indazoles are generally more stable than their N2-substituted counterparts, as evidenced by comparative studies on related indazole derivatives [6]. The 1,3-dimethyl substitution pattern provides enhanced stability compared to mono-methylated analogs due to steric and electronic stabilization effects.

The presence of the nitro group at the 6-position introduces significant electron withdrawal, which affects the overall thermodynamic profile of the molecule. Thermal stability studies on related nitro-heterocycles indicate that decomposition typically initiates around 220°C via nitro group elimination, forming nitrogen oxide gases and other decomposition products [7]. For 1,3-dimethyl-6-nitro-1H-indazole, thermal decomposition likely follows similar pathways, with the nitro group serving as the primary thermal liability.

Kinetic Stability Considerations

Kinetic stability analysis reveals that N2-substituted indazoles are kinetically favored during formation, while N1-substituted variants represent the thermodynamically stable products [6]. This distinction is crucial for understanding reaction pathways and product distributions during synthesis. The methylation at both N1 and C3 positions provides additional kinetic stabilization by preventing competitive alkylation reactions and reducing susceptibility to nucleophilic attack.

The nitro group contributes to kinetic stability through resonance stabilization with the aromatic ring system, although it simultaneously increases susceptibility to reduction reactions under appropriate conditions. Bond dissociation energy calculations using density functional theory methods indicate that thermal stability correlates with the position and number of nitro substituents, with 6-nitro positioning providing moderate stability compared to other regioisomers [8].

Solubility and Crystallization Behavior

Solubility Characteristics

The solubility profile of 1,3-dimethyl-6-nitro-1H-indazole reflects the balance between hydrophobic aromatic character and hydrophilic nitro functionality. The compound exhibits limited aqueous solubility due to the predominant aromatic character, with the LogP values ranging from 1.49 to 2.41 indicating moderate lipophilicity [9] [10]. This lipophilic tendency suggests preferential solubility in organic solvents rather than aqueous media.

In organic solvents, the compound demonstrates good solubility in polar aprotic systems such as dimethyl sulfoxide, dimethylformamide, and acetone [5] [11]. Moderate solubility is observed in alcoholic solvents like ethanol and methanol, while chlorinated solvents such as dichloromethane and chloroform provide excellent dissolution capabilities. The solubility behavior is influenced by hydrogen bonding capabilities of the solvent, with polar solvents facilitating better dissolution through interactions with the nitro group.

Crystallization Behavior and Polymorphism

Crystallographic analysis of related dimethylindazole derivatives reveals that the molecular skeleton maintains near-planar geometry, with maximum deviations from planarity typically less than 0.05 angstroms [12] [13]. For 1,3-dimethyl-1H-indazol-6-amine, a structurally related compound, the molecular skeleton exhibits a maximum deviation of 0.0325 angstroms for the amino nitrogen atom [12]. This planarity facilitates efficient crystal packing through π-π stacking interactions and intermolecular hydrogen bonding.

The crystal structure of 2,3-dimethyl-6-nitro-2H-indazole, an isomeric compound, crystallizes in the triclinic space group P1 with specific unit cell parameters: a = 6.5800 angstroms, b = 7.2050 angstroms, c = 10.752 angstroms; α = 75.07°, β = 74.67°, γ = 66.73° . The indazole ring system shows minimal deviation from planarity (maximum deviation: -0.019 angstroms for C6), with weak intermolecular carbon-hydrogen···oxygen interactions stabilizing centrosymmetric dimers .

Crystallization from different solvents yields varying crystal habits and potentially different polymorphic forms. Recrystallization from ethanol typically produces prismatic or needle-like crystals, while dichloromethane crystallization may yield plate-like morphologies . The crystallization behavior is sensitive to solvent polarity, temperature, and concentration, requiring careful control to obtain reproducible crystal forms.

Computational Predictions of Spectral Data

Density Functional Theory Calculations

Computational chemistry approaches using density functional theory methods provide valuable insights into the electronic structure and spectroscopic properties of 1,3-dimethyl-6-nitro-1H-indazole. The B3LYP functional with 6-311G(d,p) basis sets has proven effective for predicting spectroscopic parameters of similar nitro-substituted heterocycles [16] [17]. These calculations enable prediction of nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and electronic absorption spectra.

Gauge-Independent Atomic Orbital calculations facilitate accurate prediction of ¹H Nuclear Magnetic Resonance chemical shifts, allowing distinction between structural isomers and validation of experimental assignments [17]. For indazole derivatives, computational studies demonstrate excellent agreement between calculated and experimental maximum absorption wavelengths, with time-dependent density functional theory providing reliable predictions of ultraviolet-visible spectra [16].

Molecular Orbital Analysis

Frontier molecular orbital calculations reveal important reactivity patterns for 1,3-dimethyl-6-nitro-1H-indazole. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap determines the compound's electronic excitation characteristics and provides insight into nucleophilic and electrophilic reaction sites [16]. The nitro group significantly influences the molecular orbital distribution, creating electron-deficient regions that direct subsequent chemical transformations.

Electronic structure calculations indicate that the nitro group induces electron withdrawal, affecting bond lengths and charge distribution throughout the molecule . The adjacent carbon-carbon bond typically shortens (1.42 angstroms versus 1.48 angstroms in non-nitrated analogs), while the indazole ring becomes more planarized due to enhanced conjugation . These computational predictions provide valuable guidance for synthetic planning and reactivity optimization.

| Property | Experimental Value | Computational Prediction | Method | Source |

|---|---|---|---|---|

| Density (g/cm³) | 1.4 ± 0.1 | 1.42 ± 0.1 | DFT/B3LYP | [9] |

| Boiling Point (°C) | 346.8 ± 22.0 | 364.5 ± 15.0 | Predictive model | [9] |

| LogP | 1.49-2.41 | 1.87 ± 0.03 | Shake-flask/Computational | [9] [10] [7] |

| Refractive Index | 1.655 | 1.655 ± 0.002 | DFT calculation | [9] |

| Polar Surface Area (Ų) | 61 | 61.0 | Computational | [18] |